

5-Hydroxydecanoic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Hydroxydecanoic acid

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An In-depth Examination of a Medium-Chain Fatty Acid with Therapeutic Potential

Introduction

5-Hydroxydecanoic acid (5-HDA) is a medium-chain fatty acid (MCFA) derivative that has garnered significant interest within the scientific community. Classified as a hydroxy fatty acid, its structure consists of a ten-carbon chain with a hydroxyl group at the fifth carbon and a terminal carboxylic acid. This unique structure imparts a balance of hydrophilic and hydrophobic properties, influencing its solubility and biological activity.^{[1][2]} Initially recognized for its role as a selective blocker of ATP-sensitive potassium (K-ATP) channels, particularly in the context of cardioprotection and ischemia-reperfusion injury, recent research has begun to explore its broader metabolic and signaling roles.^[3] This technical guide provides a comprehensive overview of 5-HDA, consolidating key data, experimental methodologies, and known signaling pathways to support further research and drug development efforts.

Core Data Presentation

A summary of the key quantitative data for **5-Hydroxydecanoic acid** is presented in Table 1 for easy reference and comparison.

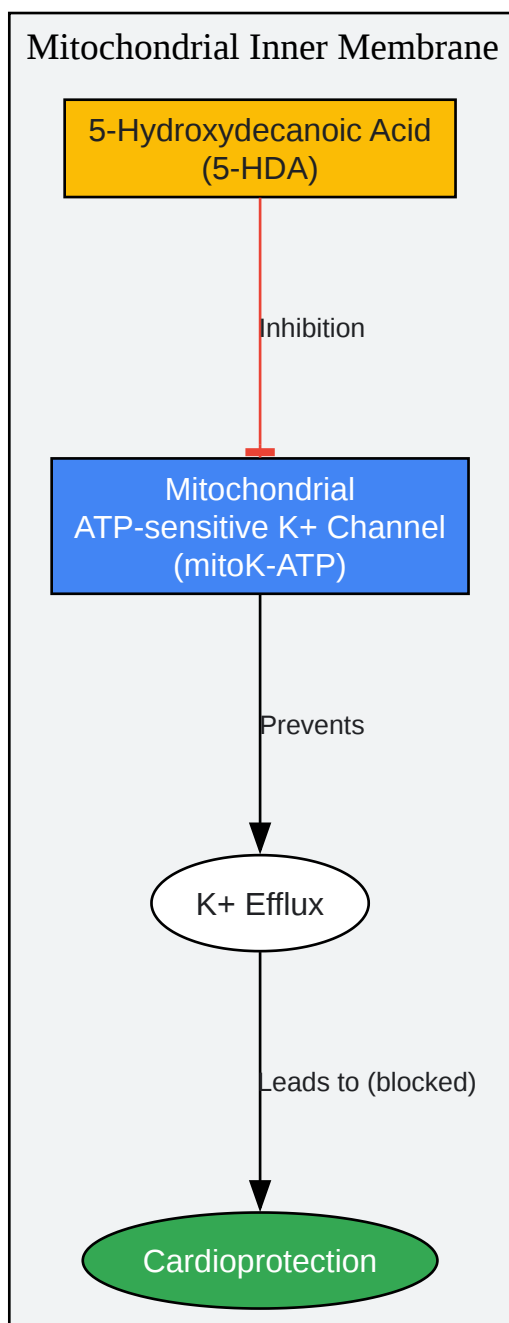
Property	Value	Unit	Reference(s)
Chemical Identifiers			
IUPAC Name	5-hydroxydecanoic acid	[4]	
CAS Number	624-00-0	[4]	
Molecular Formula	C ₁₀ H ₂₀ O ₃	[4]	
Molecular Weight	188.27	g/mol	[4]
Physicochemical Properties			
Appearance	White to beige crystalline powder/solid	[4]	
Melting Point	83	°C	[4]
Boiling Point	320-323	°C	[5]
Density	0.9805	g/cm ³	[4]
logP (o/w)	1.840 (estimated)	[5]	
Solubility			
Water	Moderately soluble; 10	mg/mL	[4][6]
Ethanol	Soluble	[4]	
Methanol	Soluble	[6]	
DMSO	10	mg/mL	
Pharmacological Data			
IC ₅₀ (K-ATP channels)	~30	μM	

Biological Significance and Mechanism of Action

5-Hydroxydecanoic acid is primarily recognized for its role as an antagonist of ATP-sensitive potassium (K-ATP) channels.[3] These channels are crucial in linking cellular metabolism to electrical activity in various tissues, including the heart, pancreas, and brain.

Inhibition of Mitochondrial K-ATP Channels

The predominant mechanism of action attributed to 5-HDA is the state-dependent inhibition of mitochondrial K-ATP (mitoK-ATP) channels.[7] In the context of myocardial ischemia, the opening of these channels is considered a key step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent prolonged ischemic insults. 5-HDA has been shown to block this protective effect, suggesting its direct interaction with the channel or a closely related regulatory component.[8][9] The inhibitory effect of 5-HDA is observed to be dependent on the presence of ATP, suggesting a competitive or allosteric interaction related to the nucleotide binding site.[7]



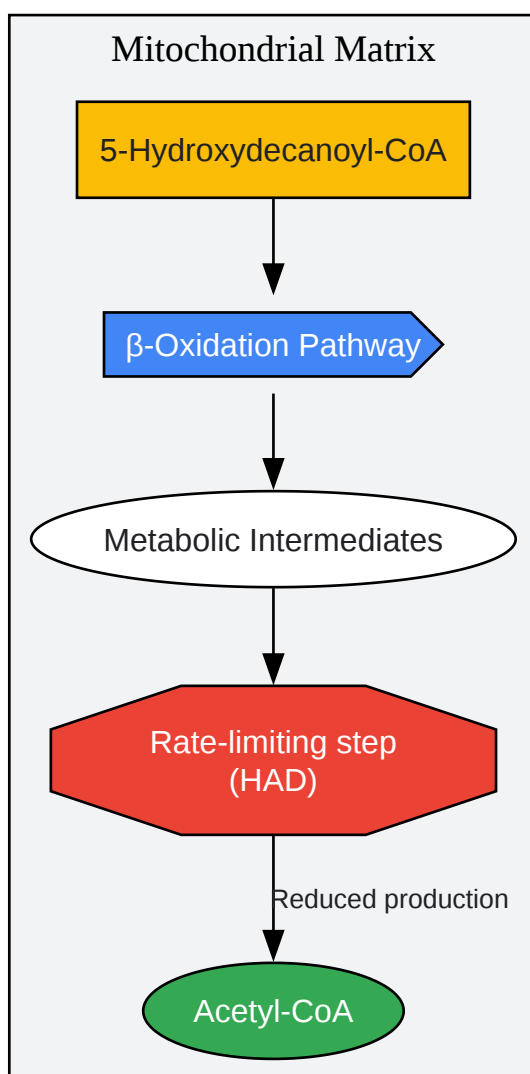
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Inhibition of mitoK-ATP channels by 5-HDA.

Metabolism as a Medium-Chain Fatty Acid

Beyond its action on ion channels, 5-HDA is also a substrate for mitochondrial fatty acid β -oxidation. It is activated to its coenzyme A (CoA) thioester, 5-hydroxydecanoyl-CoA, and

subsequently enters the β -oxidation spiral. However, the metabolism of 5-HDA is not as efficient as that of unsubstituted fatty acids. The presence of the hydroxyl group at the 5-position creates a rate-limiting bottleneck, particularly at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step. This impaired oxidation can lead to an accumulation of metabolic intermediates and may contribute to its overall cellular effects by altering the metabolic state of the mitochondria.



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Metabolism of 5-HDA via β -oxidation.

Potential Anti-Inflammatory Signaling

While direct studies on the anti-inflammatory signaling of 5-HDA are limited, research on its structural analog, 10-hydroxydecanoic acid (10-HDAA), suggests potential involvement in modulating inflammatory pathways. 10-HDAA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in microglial cells by targeting the p53 pathway, which in turn can deactivate the NLRP3 inflammasome and promote autophagy. Given the structural similarity, it is plausible that 5-HDA may exert similar effects, warranting further investigation into its role in neuroinflammation and other inflammatory conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides representative protocols for the synthesis, purification, and analysis of 5-HDA.

Synthesis of 5-Hydroxydecanoic Acid

A common route for the synthesis of 5-HDA involves the hydrolysis of δ -decalactone.

Materials:

- δ -Decalactone
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- In a round-bottom flask, dissolve δ -decalactone in a 1 M aqueous solution of NaOH.
- Stir the mixture at room temperature for 2 hours to ensure complete hydrolysis of the lactone.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture in an ice bath and acidify to pH 2 with 2 M HCl.
- Extract the aqueous layer three times with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield crude **5-hydroxydecanoic acid**.

Purification by Column Chromatography

The crude 5-HDA can be purified using silica gel column chromatography.

Materials:

- Crude **5-hydroxydecanoic acid**
- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate
- Glass column

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a glass column.
- Dissolve the crude 5-HDA in a minimal amount of the initial eluent (e.g., 9:1 hexane:ethyl acetate).
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 10% ethyl acetate) and gradually increasing the polarity (e.g., up to 50% ethyl acetate).

- Collect fractions and monitor by TLC.
- Combine the fractions containing pure 5-HDA and evaporate the solvent to obtain the purified product.

Quantitative Analysis by HPLC

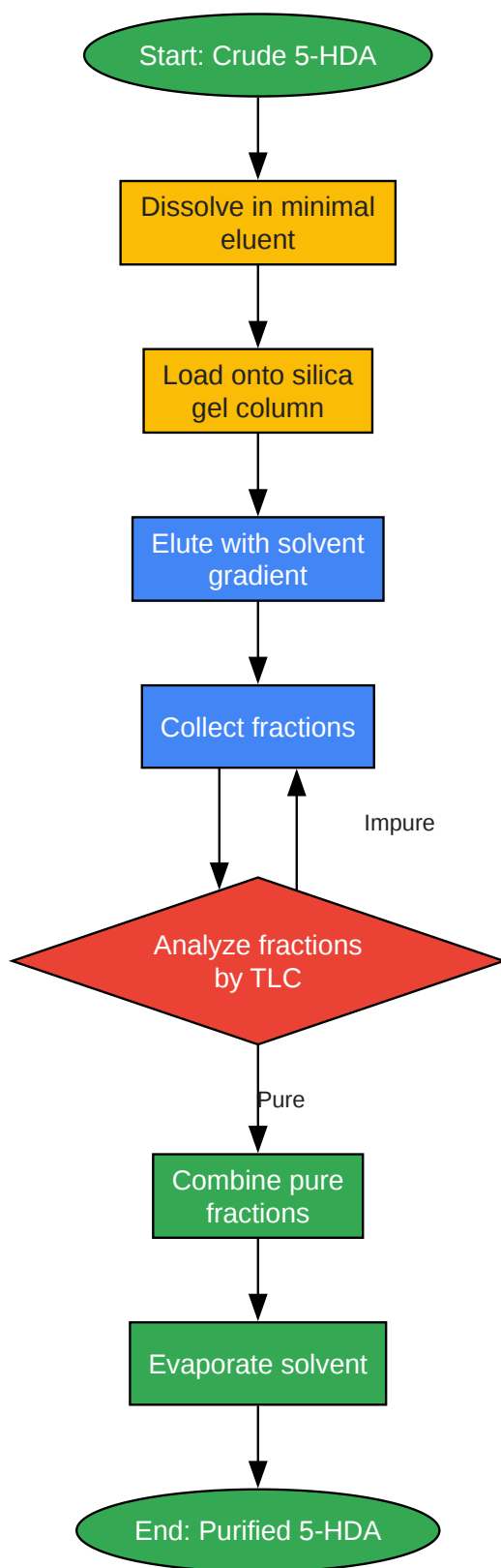
A representative HPLC method for the quantification of 5-HDA in a biological matrix (e.g., plasma) is described below. This is a general guide and may require optimization.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV or mass spectrometric detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection: UV at 210 nm or mass spectrometry (electrospray ionization in negative mode).

Sample Preparation (Plasma):

- To 100 μ L of plasma, add an internal standard (e.g., a structurally similar but chromatographically resolved hydroxy fatty acid).
- Precipitate proteins by adding 300 μ L of cold acetonitrile.
- Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase for HPLC analysis.



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Workflow for purification of 5-HDA.

Future Directions and Conclusion

5-Hydroxydecanoic acid presents a fascinating area of study with potential therapeutic applications. While its role as a K-ATP channel blocker is well-established, its metabolic effects and potential anti-inflammatory properties are emerging areas of research. The lack of direct evidence for its interaction with other signaling pathways, such as those involving PPARs and HCA receptors, highlights the need for further investigation. The development and validation of robust analytical methods for its quantification in biological systems will be crucial for pharmacokinetic and pharmacodynamic studies. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising medium-chain fatty acid.

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